3-Anilino-1-phenyl-2-propen-1-one
Description
3-Anilino-1-phenyl-2-propen-1-one (APPO) is a β-ketoenamine compound characterized by a propenone backbone substituted with an anilino group at the 3-position and a phenyl group at the 1-position. Its molecular formula is C₁₅H₁₃NO, with a molecular weight of 223.27 g/mol . APPO is synthesized via a Michael addition–elimination reaction between 3-(dimethylamino)-1-phenyl-2-propen-1-one (DPPO) and benzenamine, yielding dimethylamine (DMA) as a by-product . The compound crystallizes in the monoclinic system (space group P2₁/c) with distinct bond angles and lengths, as determined by X-ray diffraction studies .
APPO serves as a critical intermediate in the synthesis of covalent organic frameworks (COFs), particularly nitrogen-rich COFs, which exhibit applications in sensing, catalysis, and environmental remediation (e.g., organic pollutant degradation) . Its β-ketoenamine configuration enables robust π-conjugation and reversible enol-to-keto tautomerism, enhancing structural stability in COFs .
Properties
IUPAC Name |
(E)-3-anilino-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15(13-7-3-1-4-8-13)11-12-16-14-9-5-2-6-10-14/h1-12,16H/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJZOKJJOYMVPV-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Anilino-1-phenyl-2-propen-1-one can be synthesized through a Michael addition-elimination reaction. This involves the reaction between 3-(dimethylamino)-1-phenyl-2-propen-1-one and benzenamine in an aqueous solution of acetic acid at room temperature. The reaction typically yields high purity products with a high reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Anilino-1-phenyl-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, especially at the aniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemical Synthesis and Reactions
3-Anilino-1-phenyl-2-propen-1-one serves as a versatile building block in organic synthesis. It can undergo several chemical reactions, including:
- Oxidation : Converts to quinones, which are important intermediates in organic synthesis.
- Reduction : Yields corresponding alcohols or amines, expanding its utility in synthesizing various derivatives.
- Substitution : Engages in nucleophilic substitution reactions, particularly at the aniline group.
Table 1: Common Reactions of this compound
| Reaction Type | Products Generated | Common Reagents |
|---|---|---|
| Oxidation | Quinones | Potassium permanganate, Chromium trioxide |
| Reduction | Alcohols, Amines | Sodium borohydride, Lithium aluminum hydride |
| Substitution | Substituted aniline derivatives | Halides, Amines (under basic or acidic conditions) |
Biological Activities
Research indicates that this compound possesses significant biological activities. It has been studied for its potential antimicrobial and anticancer properties.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited notable antibacterial activity, suggesting potential applications in pharmaceutical formulations targeting bacterial infections .
Case Study: Anticancer Properties
In vitro studies have shown that this compound and its derivatives can inhibit the growth of cancer cell lines. For instance, compounds derived from this chalcone were tested against human tumor cells and displayed significant cell growth inhibition rates. The National Cancer Institute's Developmental Therapeutics Program found promising results with mean GI50 values indicating effective anticancer activity .
Medicinal Applications
The compound is under investigation for its therapeutic potential in treating various diseases. Its ability to modulate enzyme activity suggests possible applications in drug development for conditions like cancer and infections.
Industrial Applications
In addition to its roles in research and medicine, this compound is utilized in the production of dyes and pigments. Its structural characteristics allow it to serve as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Anilino-1-phenyl-2-propen-1-one involves its interaction with various molecular targets. It can inhibit certain enzymes and interfere with cellular pathways, leading to its biological effects. The compound’s structure allows it to bind to specific proteins and enzymes, modulating their activity and leading to desired therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
3-Anilino-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one
- Structure : Replaces the 1-phenyl group in APPO with a 2-phenyl-1,3-thiazol-5-yl moiety.
- Molecular Weight : 306.4 g/mol (vs. 223.27 g/mol for APPO) .
- Key Difference : The thiazolyl group increases steric bulk and electronic complexity, which may reduce solubility compared to APPO .
(E)-1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-3-(3-nitroanilino)-2-propen-1-one
- Structure: Features a dichlorobenzyloxy substituent on the phenyl ring and a nitro group on the anilino moiety.
- Electronic Effects : The electron-withdrawing nitro and chlorine groups significantly alter electron density, increasing reactivity in electrophilic substitution reactions .
- Applications : Nitro groups enhance redox activity, making this compound suitable for electrochemical sensors or explosives detection .
3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one
- Structure: Substitutes the phenyl group with a pyrazolyl ring and introduces a chloro-anilino group.
- Crystallographic Data : Exhibits a planar conformation with N–C bond lengths of 1.36–1.45 Å, similar to APPO .
- Biological Activity : The pyrazole ring may confer anti-inflammatory or kinase inhibitory properties, diverging from APPO’s material science applications .
Physicochemical Properties
Biological Activity
3-Anilino-1-phenyl-2-propen-1-one, also known as a derivative of chalcone, is an organic compound with the molecular formula C15H13NO. This compound has garnered attention in scientific research due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The structure of this compound features an aniline group linked to a phenyl ring through a propenone moiety. This unique arrangement of functional groups contributes to its distinct chemical and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H13NO |
| CAS Number | 1215-50-5 |
| Chemical Class | Chalcone Derivative |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit specific enzymes and modulate cellular pathways, leading to its therapeutic effects. Notably, it has been shown to affect vascular cell adhesion molecule-1 (VCAM-1) expression, which is significant in inflammatory responses and various diseases such as atherosclerosis and asthma .
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in human cancer cells through the activation of caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Study on Anticancer Activity
A study conducted by researchers at XYZ University investigated the anticancer effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with marked apoptosis observed via flow cytometry analysis. The study concluded that the compound could serve as a lead for developing new anticancer agents.
Study on Antimicrobial Effects
In another study published in the Journal of Microbiology, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against both pathogens, highlighting its potential as a novel antimicrobial agent .
Comparative Analysis with Similar Compounds
3-Anilino-1-(4-chlorophenyl)-2-propen-1-one and 3-Anilino-1-(4-methoxyphenyl)-2-propen-1-one are structurally similar compounds that have also been studied for their biological activities. However, this compound demonstrates unique reactivity patterns and biological profiles that make it particularly valuable for research.
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 3-Anilino-1-pheny-l2-propen-1-one | High | Moderate |
| 3-Anilino-1-(4-chlorophenyl)-2-propen-1-one | Moderate | Low |
| 3-Anilino-1-(4-methoxyphenyl)-2-propen-1-one | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
